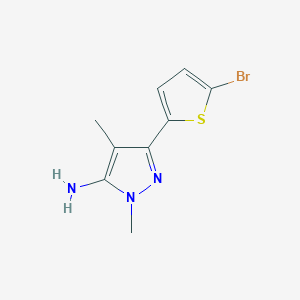
2-(3-Bromothiophen-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromothiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H9BrO2S It is a derivative of butanoic acid, featuring a bromine atom and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)butanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the butanoic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
化学反応の分析
Types of Reactions
2-(3-Bromothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(3-Bromothiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving sulfur-containing heterocycles.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic or optical properties, such as conductive polymers.
作用機序
The mechanism of action of 2-(3-Bromothiophen-2-yl)butanoic acid depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating properties of the thiophene ring. In biological systems, it may interact with specific enzymes or receptors, affecting various molecular pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorothiophen-2-yl)butanoic acid
- 2-(3-Iodothiophen-2-yl)butanoic acid
- 2-(3-Methylthiophen-2-yl)butanoic acid
Uniqueness
2-(3-Bromothiophen-2-yl)butanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions in biological systems.
特性
分子式 |
C8H9BrO2S |
|---|---|
分子量 |
249.13 g/mol |
IUPAC名 |
2-(3-bromothiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-2-5(8(10)11)7-6(9)3-4-12-7/h3-5H,2H2,1H3,(H,10,11) |
InChIキー |
ITTDEIYMQMTJRK-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C=CS1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)


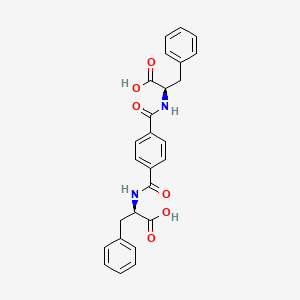
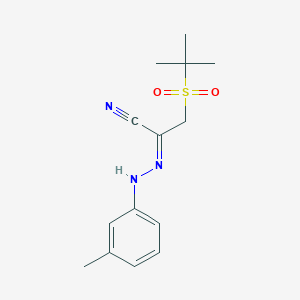
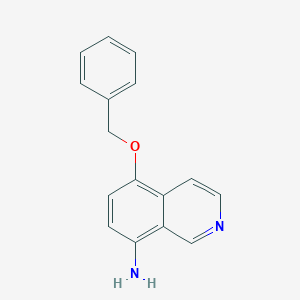
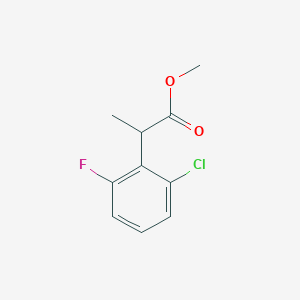
![2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)

![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
